molecular formula C9H12FN3S B13339478 N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine

N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine

Cat. No.: B13339478
M. Wt: 213.28 g/mol
InChI Key: BUWXJMXLTVKGTG-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine is a heterocyclic compound that features a thietane ring fused with a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine typically involves the formation of the thietane ring followed by its fusion with the fluoropyrimidine moiety. One common method involves the reaction of 2,2-dimethylthiirane with appropriate nucleophiles to form the thietane ring. This intermediate is then reacted with 5-fluoropyrimidine-2-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluoropyrimidine moiety, potentially altering its electronic properties.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced fluoropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The thietane ring may also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like Tipepidine and Tioconazole contain a thiophene nucleus and exhibit similar bioactive properties.

    Fluoropyrimidine derivatives: Compounds such as 5-fluorouracil share the fluoropyrimidine moiety and are used in cancer treatment.

Uniqueness

N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine is unique due to the combination of the thietane ring and the fluoropyrimidine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C9H12FN3S

Molecular Weight

213.28 g/mol

IUPAC Name

N-(2,2-dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine

InChI

InChI=1S/C9H12FN3S/c1-9(2)7(5-14-9)13-8-11-3-6(10)4-12-8/h3-4,7H,5H2,1-2H3,(H,11,12,13)

InChI Key

BUWXJMXLTVKGTG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=NC=C(C=N2)F)C

Origin of Product

United States

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